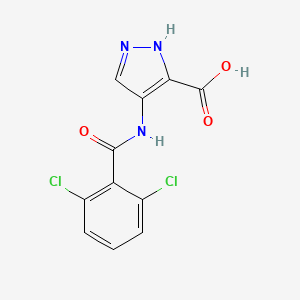

4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid

CAS No.: 825619-04-3

Cat. No.: VC3739590

Molecular Formula: C11H7Cl2N3O3

Molecular Weight: 300.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 825619-04-3 |

|---|---|

| Molecular Formula | C11H7Cl2N3O3 |

| Molecular Weight | 300.09 g/mol |

| IUPAC Name | 4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H7Cl2N3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19) |

| Standard InChI Key | BRZQYVXJAZMSBB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)O)Cl |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)NC2=C(NN=C2)C(=O)O)Cl |

Introduction

Chemical Identity and Structure

4-(2,6-Dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative compound identified by CAS number 825619-04-3. The structure features a pyrazole heterocyclic core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This core structure is substituted with a carboxylic acid group at position 3 and a 2,6-dichlorobenzamido group at position 4 .

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid is essential for predicting its behavior in various environments and applications. The table below summarizes the key properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C11H7Cl2N3O3 |

| Molecular Weight | 300.10 g/mol |

| Density | 1.702±0.06 g/cm³ (Predicted) |

| Boiling Point | 482.6±45.0°C (Predicted) |

| Recommended Storage | -20°C |

These properties indicate that the compound is relatively stable but should be stored under cold conditions to prevent degradation . The high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding capabilities from the carboxylic acid and amide functionalities.

Structural Identifiers

For database searching and chemical informatics purposes, several structural identifiers are associated with 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid:

| Identifier Type | Value |

|---|---|

| InChIKey | BRZQYVXJAZMSBB-UHFFFAOYSA-N |

| InChI | InChI=1S/C11H7Cl2N3O3/c12-5-2-1-3-6(13)8(5)10(17)15-7-4-14-16-9(7)11(18)19/h1-4H,(H,14,16)(H,15,17)(H,18,19) |

| PubChem CID | 11702155 |

These identifiers serve as unique descriptors that allow for unambiguous identification of the compound across various chemical databases and literature .

Related Compounds and Derivatives

Understanding related compounds can provide insights into the potential properties and applications of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid.

Amide Derivatives

One notable derivative mentioned in the search results is 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-pyrazole-3-carboxamide. This compound replaces the carboxylic acid group with a piperidin-4-ylamide group, potentially altering its physicochemical properties and biological activities .

The existence of this derivative suggests that the carboxylic acid moiety of 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid serves as a versatile handle for further structural modifications. Such modifications could be exploited to optimize properties such as solubility, bioavailability, or receptor binding affinity in drug development contexts.

Structural Relationship to Pyrazolopyridines

The core pyrazole structure in our compound shares structural similarities with pyrazolopyridines, which are fused heterocyclic systems containing pyrazole and pyridine rings . This structural relationship suggests that some of the synthetic approaches and applications of pyrazolopyridines might be relevant to understanding or developing 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid and its derivatives.

Pyrazolopyridines have been studied for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural relationship suggests that 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid might exhibit similar biological profiles, though specific studies would be needed to confirm this hypothesis.

Research Challenges and Future Directions

The limited information available on 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid in the search results points to several research challenges and opportunities for future investigation.

Structure-Activity Relationship Studies

Developing a comprehensive understanding of how structural modifications to 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid affect biological activity would be valuable. This could involve systematically varying substituents on the benzene ring, modifying the carboxylic acid group, or altering the pyrazole core to identify structure-activity relationships.

Such studies would help identify the pharmacophoric elements essential for biological activity and guide the design of optimized derivatives with enhanced potency or selectivity for specific targets.

Synthetic Methodology Development

Developing efficient and scalable synthetic routes for 4-(2,6-dichlorobenzamido)-1H-pyrazole-3-carboxylic acid and its derivatives represents another important research direction. This could involve exploring new catalytic methods, one-pot procedures, or green chemistry approaches to improve yields, reduce waste, and enable large-scale production.

Advances in synthetic methodology would facilitate more extensive biological testing and potential commercial development of promising derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume